REACTION_SMILES
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[BH3:29].[C:24]([NH2:25])([CH3:26])([CH3:27])[CH3:28].[CH3:30][C:31](=[O:32])[OH:33].[O:1]=[C:2]([CH2:3][CH2:4][CH2:5][C:6](=[O:7])[OH:8])[c:9]1[cH:10][n:11](-[c:18]2[cH:19][n:20][cH:21][cH:22][cH:23]2)[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12>>[CH2:2]([CH2:3][CH2:4][CH2:5][C:6](=[O:7])[OH:8])[c:9]1[cH:10][n:11](-[c:18]2[cH:19][n:20][cH:21][cH:22][cH:23]2)[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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O=C(O)CCCC(=O)c1cn(-c2cccnc2)c2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCC(=O)c1cn(-c2cccnc2)c2ccccc12
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Name
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Type
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product
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Smiles
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O=C(O)CCCCc1cn(-c2cccnc2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |